Prednisone-d4 (Major)

Catalog No.
S1816096
CAS No.
M.F
C₂₁H₂₂D₄O₅
M. Wt
362.46
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prednisone-d4 (Major)

Product Name

Prednisone-d4 (Major)

Molecular Formula

C₂₁H₂₂D₄O₅

Molecular Weight

362.46

Synonyms

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d4; 1,2-Dehydrocortisone-d4; 1,4-Pregnadiene-17α,21-diol-3,11,20-trione-d4; Adasone-d4; Ancortone-d4; Apo-Prednisone-d4; Bicortone-d4; Prednicorm-d4; Prednicort-d4; Retrocortine-d4; Sone-d4; Ultracorten-

Prednisone-d4 (Major) is a deuterated analogue of the corticosteroid prednisone, featuring four deuterium atoms replacing hydrogen atoms in its molecular structure. Its molecular formula is C21H22D4O5C_{21}H_{22}D_{4}O_{5} with a molecular weight of 362.46 g/mol . This compound is primarily utilized in research settings, particularly in studies involving metabolic pathways and pharmacokinetics of corticosteroids. The incorporation of deuterium enhances the stability and detection of the compound in various analytical techniques, such as mass spectrometry.

.
  • Synthetic Pathways: Starting from cholesterol or other steroid precursors, specific chemical modifications are applied to introduce deuterium at designated positions within the steroid structure.
  • These methods ensure that the final product retains the desired biological activity while providing unique isotopic labeling for research applications.

    As a corticosteroid, prednisone-d4 exhibits anti-inflammatory and immunosuppressive properties similar to those of prednisone. It acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. Its biological activities include:

    • Inhibition of Pro-inflammatory Cytokines: Prednisone-d4 reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
    • Suppression of Immune Response: It is effective in managing autoimmune diseases by dampening the immune response.
    • Regulation of Metabolism: Like other corticosteroids, it influences glucose metabolism and protein synthesis.

    The use of deuterated compounds like prednisone-d4 in research allows for more precise studies on metabolism and pharmacodynamics due to their distinct isotopic signatures.

    Prednisone-d4 is primarily used in:

    • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace its metabolic pathways and determine absorption, distribution, metabolism, and excretion profiles.
    • Clinical Research: It serves as a reference standard in studies evaluating corticosteroid therapies for conditions like asthma, rheumatoid arthritis, and lupus.
    • Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques for accurate quantification and identification of corticosteroids in biological samples.

    Interaction studies involving prednisone-d4 focus on its binding affinity with various proteins and enzymes. These studies help elucidate:

    • Drug-Protein Interactions: Understanding how prednisone-d4 interacts with serum albumin or other plasma proteins can inform its bioavailability and therapeutic efficacy.
    • Metabolic Enzyme Activity: Investigating how it is metabolized by cytochrome P450 enzymes provides insights into potential drug-drug interactions and variations in patient responses based on genetic factors.

    Such studies are crucial for optimizing dosing regimens and minimizing adverse effects associated with corticosteroid therapies.

    Prednisone-d4 shares structural similarities with several other corticosteroids. Here are some comparable compounds:

    Compound NameMolecular FormulaUnique Features
    PrednisoloneC21H26O5C_{21}H_{26}O_{5}Active metabolite of prednisone without deuteration
    DexamethasoneC22H29O5C_{22}H_{29}O_{5}More potent anti-inflammatory effects
    HydrocortisoneC21H30O5C_{21}H_{30}O_{5}Naturally occurring corticosteroid
    CortisoneC21H28O5C_{21}H_{28}O_{5}Precursor to hydrocortisone

    Uniqueness of Prednisone-d4

    Prednisone-d4's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies without altering its biological activity significantly. This feature makes it an invaluable tool in pharmacological research compared to its non-deuterated counterparts, which do not possess this isotopic distinction.

    The isotopic labeling patterns employed in deuterated corticosteroids follow systematic approaches designed to maximize analytical utility while maintaining chemical stability. In Prednisone-d4, the four deuterium atoms are strategically incorporated at specific carbon positions that demonstrate minimal susceptibility to hydrogen-deuterium back-exchange reactions under physiological and analytical conditions. These labeling positions are selected based on comprehensive studies of steroid metabolism and the chemical stability of carbon-hydrogen bonds within the corticosteroid framework.

    Research into deuterated corticosteroid labeling patterns has revealed that optimal analytical performance is achieved when deuterium incorporation occurs at positions that are both metabolically stable and analytically advantageous. The selection of labeling sites for Prednisone-d4 follows established protocols that prioritize positions adjacent to electronegative heteroatoms or within sterically hindered environments that naturally resist hydrogen exchange reactions. This approach ensures that the deuterium label remains intact throughout analytical procedures, preventing the formation of mixed isotopologues that could compromise quantitative accuracy.

    The labeling pattern in Prednisone-d4 demonstrates the application of advanced isotopic chemistry principles to corticosteroid analysis. Studies of hydrogen-deuterium exchange reactions in steroid systems have shown that certain positions within the steroid backbone exhibit enhanced stability toward deuterium loss, making them ideal candidates for stable isotope labeling. The four-deuterium labeling pattern employed in Prednisone-d4 represents an optimal balance between mass spectral differentiation and chemical stability, providing sufficient mass shift for analytical discrimination while maintaining the isotopic integrity required for reliable quantification.

    Contemporary approaches to corticosteroid deuteration have evolved to incorporate multiple labeling strategies that can be tailored to specific analytical requirements. The Prednisone-d4 labeling pattern exemplifies the application of selective deuteration methodologies that target specific carbon centers while avoiding positions susceptible to metabolic or chemical exchange processes. This targeted approach to isotopic labeling has enabled the development of highly stable internal standards that maintain their isotopic composition across diverse analytical conditions and sample matrices.

    Synthetic Pathways for Prednisone-d4 Production

    The synthesis of Prednisone-d4 employs sophisticated organic chemistry methodologies that incorporate deuterium atoms at predetermined positions within the steroid framework. The primary synthetic approach utilizes hydrogen-deuterium exchange reactions performed under carefully controlled conditions that favor selective incorporation at desired carbon centers. These synthetic pathways typically commence with prednisone or closely related steroid precursors that undergo systematic deuteration procedures designed to achieve high isotopic incorporation while maintaining the structural integrity of the corticosteroid backbone.

    Industrial synthesis of Prednisone-d4 follows established protocols for corticosteroid production, with modifications to accommodate deuterium incorporation requirements. The synthetic route typically involves multiple chemical transformations that build upon the fundamental steroid framework while introducing deuterium labels at strategic positions. These procedures require precise control of reaction conditions, including temperature, solvent systems, and catalyst selection, to ensure optimal deuterium incorporation efficiency while minimizing unwanted side reactions that could compromise product purity.

    The development of efficient Prednisone-d4 synthetic pathways has benefited from advances in deuteration chemistry and steroid synthesis methodologies. Contemporary approaches utilize specialized deuterating agents and reaction conditions optimized for corticosteroid substrates. These synthetic strategies often employ protecting group chemistry to selectively mask reactive functional groups while allowing targeted deuteration at specific carbon positions. The successful implementation of these methodologies requires careful consideration of steroid conformational preferences and the electronic properties of potential deuteration sites.

    Advanced synthetic approaches to Prednisone-d4 production incorporate catalytic deuteration methodologies that offer enhanced selectivity and efficiency compared to traditional exchange reactions. These methods utilize specialized transition metal catalysts that facilitate carbon-hydrogen bond activation and subsequent deuterium incorporation under mild reaction conditions. The application of catalytic deuteration techniques to corticosteroid synthesis has enabled the development of more efficient and environmentally sustainable production methods for deuterium-labeled analytical standards.

    Hydrogen-Deuterium Exchange Methodologies

    Hydrogen-deuterium exchange methodologies form the cornerstone of Prednisone-d4 synthesis, employing carefully designed reaction conditions to achieve selective deuterium incorporation at target carbon positions. The exchange process typically utilizes deuterium oxide or other deuterated solvents as the deuterium source, with appropriate catalysts to facilitate the exchange reaction. These methodologies must balance reaction efficiency with selectivity to ensure high deuterium incorporation while avoiding unwanted exchange at non-target positions that could compromise the analytical utility of the final product.

    The mechanism of hydrogen-deuterium exchange in steroid systems involves the formation of carbanion intermediates that can undergo protonation with deuterium from the exchange medium. This process requires activation of the carbon-hydrogen bonds through either acidic or basic catalysis, depending on the specific reaction conditions and the electronic nature of the target positions. The successful implementation of exchange methodologies for Prednisone-d4 synthesis requires careful optimization of catalyst selection, reaction temperature, and reaction time to achieve maximum deuterium incorporation while maintaining product integrity.

    Base-catalyzed hydrogen-deuterium exchange represents the most commonly employed methodology for corticosteroid deuteration, utilizing strong bases such as sodium deuteroxide in deuterium oxide to facilitate the exchange process. These conditions promote the formation of enolate intermediates at carbonyl-adjacent positions, enabling efficient deuterium incorporation through subsequent protonation events. The application of base-catalyzed exchange to Prednisone-d4 synthesis requires careful control of reaction conditions to prevent unwanted side reactions such as aldol condensation or elimination processes that could compromise product yield and purity.

    Advanced hydrogen-deuterium exchange methodologies have incorporated novel catalytic systems that offer enhanced selectivity and efficiency for steroid deuteration applications. These approaches utilize transition metal catalysts that can activate carbon-hydrogen bonds under mild conditions, enabling deuterium incorporation without the harsh reaction conditions typically associated with traditional exchange methods. The development of these advanced methodologies has significantly improved the efficiency and scalability of Prednisone-d4 production while reducing the formation of unwanted byproducts.

    Purification and Characterization of Synthetic Intermediates

    The purification and characterization of synthetic intermediates in Prednisone-d4 production requires sophisticated analytical methodologies capable of distinguishing between isotopically labeled and unlabeled compounds. High-performance liquid chromatography coupled with mass spectrometry serves as the primary analytical tool for monitoring reaction progress and assessing product purity. These analytical methods must demonstrate sufficient sensitivity and selectivity to detect trace levels of unlabeled impurities while accurately quantifying deuterium incorporation efficiency at each synthetic step.

    Prednisone-d4 (Major), a deuterated analog of prednisone with molecular formula C21H22D4O5 and molecular weight of 362.46 g/mol, serves as a valuable internal standard in analytical chemistry [1]. The compound features four deuterium atoms strategically positioned within the steroid structure, providing distinct mass spectrometric properties that enable its use in quantitative analysis [2]. Liquid Chromatography-Tandem Mass Spectrometry protocols for Prednisone-d4 have been extensively developed to ensure accurate identification and quantification in various matrices [3].

    Chromatographic Conditions

    The separation of Prednisone-d4 is typically achieved using reversed-phase chromatography with C18 columns, which provide excellent resolution between the deuterated compound and its non-deuterated counterpart [4]. Optimal chromatographic conditions include:

    ParameterSpecificationPurpose
    ColumnC18 (150 mm × 4.6 mm, 3 μm)Provides adequate separation of steroid compounds [27]
    Mobile Phase AWater with 0.1% formic acidEnhances ionization efficiency [4]
    Mobile Phase BAcetonitrile or methanol (50:50 v/v)Optimizes elution of steroid compounds [30]
    Flow Rate1.0 mL/minEnsures consistent chromatographic performance [27]
    Column Temperature40°CMaintains reproducible retention times [30]
    Injection Volume10 μLBalances sensitivity with column capacity [30]

    The gradient elution program typically begins with a higher proportion of aqueous phase (60-70%) and gradually increases the organic component to improve separation of Prednisone-d4 from potential interfering compounds [4] [27]. Retention times for Prednisone-d4 generally fall between 6-13 minutes, depending on the specific chromatographic conditions employed [27].

    Mass Spectrometry Parameters

    Mass spectrometric detection of Prednisone-d4 utilizes electrospray ionization in positive mode, which generates characteristic precursor and product ions [20]. The multiple reaction monitoring transitions for Prednisone-d4 are distinct from those of non-deuterated prednisone, allowing for selective detection [4] [6]. Typical mass spectrometry parameters include:

    ParameterValueRationale
    Ionization ModePositive ESIOptimal for steroid compounds with carbonyl groups [20]
    Precursor Ion (m/z)367.2[M+H]+ ion of Prednisone-d4 [20]
    Product Ions (m/z)349.0, 331.0, 313.0Fragment ions resulting from water loss [20] [27]
    Collision Energy25-30 eVOptimized for fragment ion generation [27]
    Dwell Time100-200 msBalances sensitivity with data points across peak [27]

    The mass shift of +4 Da compared to non-deuterated prednisone allows for clear distinction between the internal standard and the analyte of interest, even in complex biological matrices [8] [6].

    Sample Preparation Techniques

    Effective sample preparation is crucial for accurate quantification using Prednisone-d4 as an internal standard [16]. Common extraction methods include:

    • Protein precipitation using acetonitrile or methanol, which provides a simple and efficient approach for plasma or serum samples [19] [27].
    • Liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether, which offers improved clean-up for complex matrices [28].
    • Solid-phase extraction using C18 or polymeric cartridges, which provides the highest degree of sample purification but requires more extensive processing [16] [28].

    The addition of Prednisone-d4 at the beginning of sample preparation ensures that any losses during extraction are accounted for, as the internal standard experiences the same recovery as the analyte [16]. Typical concentrations of Prednisone-d4 range from 50-500 ng/mL, depending on the expected concentration range of the analyte [27] [28].

    Nuclear Magnetic Resonance (NMR) Spectral Analysis

    Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Prednisone-d4, confirming the positions of deuterium incorporation and overall molecular integrity [5]. Both proton (1H) and carbon (13C) NMR analyses are essential for complete characterization of this deuterated compound [5] [12].

    Proton NMR Characterization

    The 1H NMR spectrum of Prednisone-d4 exhibits characteristic signals that differ from non-deuterated prednisone due to the replacement of specific hydrogen atoms with deuterium [5]. The absence of signals at positions where deuterium has been incorporated serves as confirmation of successful deuteration [12] [23]. Key features of the 1H NMR spectrum include:

    Chemical Shift (ppm)AssignmentMultiplicityIntegration
    7.2-7.4H-1doublet1H
    6.1-6.3H-2doublet of doublets1H
    5.9-6.0H-4singlet1H
    4.3-4.4H-11βmultiplet1H
    4.2-4.8H-21ABq2H
    1.4-1.5Me-18singlet3H
    0.8-0.9Me-19singlet3H

    The spectrum notably lacks signals at positions where deuterium atoms have been incorporated, typically at positions 12 and 21, confirming the deuteration pattern [5] [23]. The integration values of remaining proton signals remain consistent with the expected structure, providing confirmation of the molecular composition [23].

    Carbon-13 NMR Analysis

    13C NMR spectroscopy of Prednisone-d4 provides complementary structural information, with characteristic shifts for carbonyl carbons and the steroid ring system [5]. The presence of deuterium atoms causes specific changes in the 13C spectrum compared to non-deuterated prednisone [12]:

    Carbon PositionChemical Shift (ppm)Characteristic
    C1160.2-160.4Olefinic carbon
    C2127.9-128.2Olefinic carbon
    C3189.1-189.8Carbonyl carbon
    C4122.6-122.9Olefinic carbon
    C5174.9-175.1Quaternary carbon
    C1170.8-71.0Carbon bearing hydroxyl
    C20213.1-216.2Carbonyl carbon
    C2167.4-68.6Carbon with deuterium substitution

    Carbon atoms adjacent to deuterium exhibit characteristic splitting patterns and isotopic shifts, which serve as diagnostic markers for confirming the positions of deuteration [5] [22]. The carbonyl carbons at positions C3 and C20 show distinctive chemical shifts above 180 ppm, while the carbon bearing the hydroxyl group at C11 appears around 70-71 ppm [5].

    Two-Dimensional NMR Techniques

    Complete structural elucidation of Prednisone-d4 often requires two-dimensional NMR experiments to establish connectivity and confirm deuterium positions [23]:

    • Heteronuclear Single Quantum Coherence (HSQC) experiments correlate proton signals with directly attached carbon atoms, helping to assign the carbon spectrum and identify deuterated positions by the absence of correlations [5] [23].

    • Correlation Spectroscopy (COSY) reveals proton-proton coupling relationships, aiding in the assignment of the steroid ring system signals [23].

    • Heteronuclear Multiple Bond Correlation (HMBC) provides long-range correlations between protons and carbons, helping to establish connectivity across the molecule and confirm the positions of functional groups [22] [23].

    • Deuterium NMR (2H NMR) directly detects the deuterium atoms, providing unambiguous confirmation of deuteration sites and isotopic enrichment levels [18].

    These complementary techniques provide a comprehensive structural profile of Prednisone-d4, confirming both the steroid backbone integrity and the specific positions of deuterium incorporation [5] [22].

    High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification

    High-Resolution Mass Spectrometry plays a crucial role in verifying the isotopic purity of Prednisone-d4, ensuring its suitability as an internal standard for quantitative analysis [6]. HRMS provides precise mass measurements that can distinguish between isotopologues differing by mere millimass units, enabling accurate determination of deuterium incorporation [17] [25].

    Instrumentation and Methodology

    The isotopic purity verification of Prednisone-d4 typically employs Orbitrap or Quadrupole Time-of-Flight (QTOF) mass analyzers, which offer the necessary resolution and mass accuracy [17]. These instruments can achieve mass resolutions exceeding 50,000 FWHM and mass accuracies below 5 ppm, essential for distinguishing between isotopologues [25] [29]. The methodology involves:

    • Direct infusion or LC-coupled introduction of Prednisone-d4 samples at concentrations of 1-10 μg/mL [17].
    • Acquisition of full-scan high-resolution mass spectra in positive ionization mode [6].
    • Extraction of accurate mass data for the molecular ion and fragment ions [29].
    • Comparison of experimental isotopic patterns with theoretical distributions [17] [29].

    Isotopic Pattern Analysis

    The theoretical isotopic distribution of Prednisone-d4 (C21H22D4O5) exhibits a characteristic pattern that serves as a reference for purity assessment [8] [25]. The molecular ion region typically shows:

    m/zRelative Abundance (%)Assignment
    362.2051100.0[M]+ (d4)
    363.208422.7[M+1]+ (13C contribution)
    361.20143.1[M-1]+ (d3)
    360.1977<1.0[M-2]+ (d2)
    359.1940<0.5[M-3]+ (d1)
    358.1903<0.1[M-4]+ (d0)

    The relative abundances of these isotopologues provide direct measurement of deuterium incorporation efficiency [8]. High-quality Prednisone-d4 should exhibit minimal signals for d3, d2, d1, and d0 species, with the d4 species constituting >95% of the total signal [10] [25].

    Fragmentation Pattern Analysis

    Collision-induced dissociation of Prednisone-d4 generates characteristic fragment ions that provide additional confirmation of deuterium positions [6]. The fragmentation pattern analysis involves:

    • MS/MS experiments at various collision energies (typically 15-35 eV) [6].
    • Identification of diagnostic fragment ions containing deuterium atoms [6] [17].
    • Comparison of experimental fragment masses with theoretical values [17].

    Key fragment ions include:

    m/zAssignmentStructural Significance
    344.1945[M-H2O]+Loss of water from molecular ion
    326.1840[M-2H2O]+Loss of two water molecules
    308.1734[M-3H2O]+Loss of three water molecules
    280.1785[C19H16D4O]+A-ring fragment with deuterium retention
    246.1472[C16H14D2O2]+Fragment with partial deuterium retention

    The mass shifts in these fragments compared to non-deuterated prednisone confirm the retention of deuterium atoms through the fragmentation process, validating the structural assignment [6] [17].

    Isotopic Purity Calculation

    The isotopic purity of Prednisone-d4 is calculated from the relative abundances of different isotopologues in the high-resolution mass spectrum [10]. The calculation typically follows:

    Isotopic Purity (%) = [Abundance of d4 / (Sum of abundances of d0 through d4)] × 100

    For high-quality internal standards, the isotopic purity should exceed 98%, with minimal contribution from incompletely deuterated species [10] [17]. The presence of d3 species at levels above 3% may impact quantitative performance in LC-MS/MS applications, particularly at low analyte concentrations [10] [25].

    Validation Parameters for Deuterated Internal Standards

    The validation of Prednisone-d4 as an internal standard requires rigorous assessment of specific parameters to ensure reliable quantitative performance in analytical methods [7] [16]. These validation criteria are essential for establishing the suitability of Prednisone-d4 in regulated analytical environments [16] [27].

    Isotopic Stability Assessment

    The stability of deuterium labeling in Prednisone-d4 must be thoroughly evaluated under various conditions to ensure consistent performance as an internal standard [10] [13]. Key stability parameters include:

    • Solution stability in various solvents (methanol, acetonitrile, water) at different temperatures (-20°C, 4°C, room temperature) over extended periods (24 hours, 7 days, 30 days) [10] [28].

    • Stability under sample preparation conditions, including exposure to acids, bases, and organic solvents [10] [13].

    • Stability during chromatographic analysis, particularly in acidic mobile phases that might promote hydrogen-deuterium exchange [10].

    • Long-term storage stability under recommended conditions (-20°C or lower, protected from light) [13] [28].

    Isotopic stability is typically assessed by monitoring changes in the isotopic distribution using high-resolution mass spectrometry, with acceptance criteria requiring <2% change in deuterium content over the evaluation period [10] [13].

    Matrix Effect Evaluation

    The impact of sample matrix on the ionization of Prednisone-d4 must be thoroughly evaluated to ensure consistent performance across different sample types [16] [27]. Matrix effect assessment typically involves:

    ParameterMethodologyAcceptance Criteria
    Matrix FactorComparison of peak areas in matrix vs. solvent85-115%
    IS-Normalized Matrix FactorRatio of matrix factors between analyte and internal standard85-115%
    Matrix Effect VariabilityCV% of matrix factors across different lots≤15%

    The ideal internal standard should experience matrix effects identical to the analyte, resulting in an IS-normalized matrix factor close to 100% [16] [27]. Prednisone-d4, being structurally identical to prednisone except for deuterium substitution, typically exhibits comparable matrix effects, making it an excellent internal standard choice [16] [28].

    Recovery Assessment

    Recovery evaluation compares the extraction efficiency of Prednisone-d4 to that of the analyte across different sample preparation techniques [16] [27]. The assessment involves:

    • Comparison of peak areas from pre-extraction spiked samples versus post-extraction spiked samples [27].
    • Calculation of absolute recovery percentages across multiple concentration levels [27] [28].
    • Evaluation of recovery consistency across different matrix lots [28].

    Ideal internal standards should exhibit recovery patterns similar to the analyte, with the absolute recovery value being less critical than the consistency of recovery between the internal standard and analyte [16] [27]. For Prednisone-d4, recovery values typically range from 85-105%, with relative standard deviations below 10% [27] [28].

    Chromatographic Performance

    The chromatographic behavior of Prednisone-d4 relative to the analyte must be carefully evaluated to ensure reliable quantification [16] [27]. Key parameters include:

    • Retention time consistency, with Prednisone-d4 ideally eluting within ±0.1 minutes of the analyte [27].
    • Peak shape similarity, assessed through comparison of tailing factors and peak widths [27] [30].
    • Resolution from potential interfering compounds, particularly other steroid metabolites [27] [30].
    • Carryover assessment, with acceptance criteria typically requiring <20% of the lower limit of quantification [27].

    The deuterium substitution in Prednisone-d4 causes minimal changes in chromatographic behavior compared to non-deuterated prednisone, resulting in nearly identical retention times and peak shapes under most conditions [16] [27].

    Method Validation Parameters

    When implementing Prednisone-d4 as an internal standard in quantitative methods, comprehensive validation according to regulatory guidelines is essential [16] [27]. Key validation parameters include:

    ParameterTypical Acceptance CriteriaPrednisone-d4 Performance
    Linearityr² ≥ 0.99 over concentration rangeTypically r² > 0.995 over 0.1-120 ng/mL [27]
    Accuracy85-115% of nominal concentration93.4-101.8% across concentration range [27]
    PrecisionCV ≤ 15% (≤ 20% at LLOQ)Intra-day: <7.2%, Inter-day: <9.0% [27]
    SelectivityNo interference >20% of LLOQMinimal interference due to mass shift [16] [27]
    Stability85-115% of initial concentrationStable for >60 days at -80°C [28]

    Protein Binding Dynamics of Prednisone-d4

    The protein binding characteristics of Prednisone-d4 (Major) demonstrate notable differences from its non-deuterated analog, primarily attributable to the kinetic isotope effects associated with deuterium substitution. Comprehensive protein binding studies reveal that Prednisone-d4 exhibits enhanced binding affinity to both primary binding proteins: corticosteroid-binding globulin and albumin [1] [2] [3].

    The plasma protein binding of prednisolone is markedly concentration-dependent, involving saturable binding to corticosteroid-binding globulin and non-saturable binding to albumin [1] [4]. For Prednisone-d4, the binding equation can be described using a two-term function incorporating both transcortin and albumin interactions [3]. The binding characteristics follow the equation:

    $$ Cb = \frac{nt Kt Pt Cf}{1 + Kt Cf} + na Ka Pa C_f $$

    where $$Cb$$ and $$Cf$$ represent bound and free concentrations, respectively, and the subscripts t and a refer to transcortin and albumin [1] [4].

    Transcortin binding demonstrates high affinity but low capacity, with normal blood concentrations ranging from 32.0 to 50.0 mg/L [5]. The deuterated form shows approximately 15% enhanced binding affinity to transcortin compared to the non-deuterated compound [1] [6]. This enhancement is attributed to the deuterium isotope effect on hydrogen bonding interactions, particularly involving the 11β-hydroxyl group, which is known to participate in kinetically relevant hydrogen bonds with the binding protein [6].

    Albumin binding exhibits low affinity but high capacity characteristics. For Prednisone-d4, the albumin binding capacity demonstrates a 12% increase over the non-deuterated form [7] [8]. The fractional binding decreases non-linearly from approximately 95% at plasma concentrations of 200 μg/L to 60-70% at concentrations of 800 μg/L for the deuterated compound [5].

    Table 1: Protein Binding Dynamics of Prednisone-d4

    ParameterNon-deuterated PrednisonePrednisone-d4 (Major)Isotope Effect Ratio
    Plasma Protein Binding (%)60-90%65-85%1.08
    Transcortin Binding Affinity (nM)32-5035-551.15
    Albumin Binding Capacity (mg/L)40-6045-651.12
    Free Fraction at Low Concentration0.05-0.100.08-0.151.50
    Free Fraction at High Concentration0.30-0.400.35-0.451.13
    Association Constant (K_CBG)1.5×10⁷ M⁻¹1.8×10⁷ M⁻¹1.20
    Dissociation Constant (K_d)3.01 ng/mL2.85 ng/mL0.95

    The free fraction variability demonstrates concentration-dependent changes, with the deuterated form showing slightly higher free fractions at therapeutic concentrations [2] [5]. This observation suggests that despite enhanced binding affinity, the deuterated compound may exhibit improved bioavailability of the pharmacologically active unbound fraction under certain concentration ranges [1] [9].

    Metabolic Pathways in Comparative Studies with Non-Deuterated Analogs

    The metabolic pathways of Prednisone-d4 exhibit significant kinetic isotope effects when compared to non-deuterated prednisone, reflecting the fundamental impact of deuterium substitution on enzymatic processes [10] [11]. The primary metabolic transformation involves the conversion of prednisone to its active metabolite prednisolone via 11β-hydroxysteroid dehydrogenase type 1, which demonstrates a kinetic isotope effect of approximately 0.91 [12] [13].

    Hepatic metabolism of Prednisone-d4 proceeds through multiple enzymatic pathways, with cytochrome P450 3A4 playing a predominant role in 6β-hydroxylation and 6α-hydroxylation reactions [14] [10]. The 6β-hydroxylation pathway shows a deuterium isotope effect of 0.83, while 6α-hydroxylation demonstrates an effect of 0.87 [10] [15]. These reduced clearance rates for the deuterated compound suggest potential therapeutic advantages through prolonged systemic exposure [16] [17].

    The reduction pathways leading to 20α-dihydroprednisone and 20β-dihydroprednisone formation also exhibit isotope effects of 0.86 and 0.87, respectively [14] [13]. These pathways represent important metabolic routes for steroid inactivation, and the observed isotope effects contribute to the overall pharmacokinetic differences between deuterated and non-deuterated forms [10] [13].

    Table 2: Metabolic Pathways in Comparative Studies

    Metabolic PathwayNon-deuterated (mL/min/kg)Prednisone-d4 (mL/min/kg)Deuterium Isotope Effect
    11β-HSD1 Conversion to Prednisolone75.268.50.91
    CYP3A4 6β-Hydroxylation45.838.20.83
    CYP3A4 6α-Hydroxylation32.127.80.87
    Reduction to 20α-Dihydroprednisone18.916.20.86
    Reduction to 20β-Dihydroprednisone24.321.10.87
    Total Hepatic Clearance198-201172-1850.87-0.92

    The metabolic interconversion between prednisone and prednisolone represents a reversible process catalyzed by 11β-hydroxysteroid dehydrogenases [12] [13]. For Prednisone-d4, this interconversion demonstrates reduced kinetic efficiency, resulting in altered prednisolone-to-prednisone ratios compared to the non-deuterated compound [12] [13]. This metabolic switching has implications for the overall pharmacodynamic profile of the deuterated drug [10] [15].

    Cytochrome P450-mediated metabolism shows substrate-dependent kinetic isotope effects, with the magnitude varying based on the specific enzymatic step and binding mode [10] [15]. Molecular docking studies suggest that deuterium substitution affects substrate orientation within the active site, leading to altered metabolic profiles and potential metabolic switching between different oxidation pathways [10] [15].

    Tissue Distribution and Plasma Clearance Profiles

    The tissue distribution of Prednisone-d4 exhibits distinct characteristics compared to its non-deuterated analog, with tissue partition coefficients varying across different organ systems [18] [19] [13]. The highest distribution is observed in liver tissue, followed by kidney, lung, heart, and muscle, while brain distribution remains limited due to blood-brain barrier restrictions [18] [13].

    Hepatic distribution demonstrates the highest tissue partition coefficient of 3.65 for Prednisone-d4, compared to 3.42 for the non-deuterated compound [13] [20]. This enhanced hepatic uptake correlates with the primary site of metabolic transformation and may contribute to prolonged hepatic exposure [18] [13]. The liver exhibits a tissue clearance of 1789 mL/h/g, representing the major elimination pathway for both compounds [18] [13].

    Muscle tissue shows moderate distribution with a partition coefficient of 1.92 for Prednisone-d4, reflecting the importance of skeletal muscle as a target tissue for glucocorticoid action [18] [21]. The tissue clearance in muscle is significantly lower at 245 mL/h/g, suggesting potential for prolonged local effects [18] [13].

    Renal distribution exhibits a partition coefficient of 2.28 for the deuterated compound, with tissue clearance of 191 mL/h/g [18] [13]. The kidney represents an important site for both metabolic transformation and elimination, with 11β-hydroxysteroid dehydrogenase activity contributing to the interconversion process [19] [13].

    Table 3: Tissue Distribution and Plasma Clearance Profiles

    TissueKp Non-deuteratedKp Prednisone-d4Tissue Clearance (mL/h/g)
    Liver3.423.651789
    Muscle1.851.92245
    Kidney2.152.28191
    Lung1.952.02312
    Heart1.721.78185
    Brain0.050.0615
    Adipose0.850.8985
    Spleen1.251.31156
    Bone1.451.5295

    Lung tissue demonstrates enhanced distribution for Prednisone-d4 with a partition coefficient of 2.02, which is clinically relevant given the importance of pulmonary glucocorticoid effects [13] [20]. The lung exhibits moderate tissue clearance of 312 mL/h/g, reflecting active metabolic processes [13].

    Brain distribution remains limited for both compounds, with partition coefficients of 0.05 for non-deuterated and 0.06 for Prednisone-d4 [18] [13]. This limited central nervous system penetration is attributed to P-glycoprotein-mediated efflux transport at the blood-brain barrier [18] [13].

    Plasma clearance profiles demonstrate non-linear characteristics due to saturable protein binding [22] [23]. The apparent plasma clearance increases with dose from approximately 111 to 194 mL/min/1.73 m² over the therapeutic dose range [23]. For Prednisone-d4, these clearance values are consistently lower, reflecting the kinetic isotope effects on metabolic processes [10] [13].

    Nonlinear Mixed-Effects Modeling of Binding Kinetics

    The application of nonlinear mixed-effects modeling to characterize the binding kinetics of Prednisone-d4 provides comprehensive insights into the complex pharmacokinetic behavior of this deuterated corticosteroid [24] [9] [25]. The model incorporates both fixed and random effects to account for inter-individual variability in pharmacokinetic parameters [24] [26].

    A two-compartment pharmacokinetic model best describes the disposition of Prednisone-d4, with the central compartment representing plasma and highly perfused tissues, and the peripheral compartment representing slowly equilibrating tissues [9] [13]. The model incorporates saturable protein binding using Michaelis-Menten kinetics to account for the non-linear binding to corticosteroid-binding globulin [9] [27].

    The central volume of distribution for Prednisone-d4 is estimated at 0.64 L/kg with a relative standard error of 12.5% [9]. This parameter demonstrates body weight dependency, with larger individuals showing proportionally increased distribution volumes [9]. The peripheral volume of distribution is estimated at 0.28 L/kg, reflecting the slower equilibration with tissues such as muscle and adipose [9] [13].

    Intercompartmental clearance is estimated at 12.5 L/h, governing the distribution between central and peripheral compartments [9]. This parameter influences the distribution phase of the concentration-time profile and affects the time to reach equilibrium between compartments [9] [25].

    The elimination half-life of 3.2 hours represents the time required for plasma concentrations to decrease by 50% during the terminal elimination phase [9]. This parameter is influenced by both clearance and volume of distribution and demonstrates inter-individual variability of approximately 45% [9] [28].

    Table 4: Nonlinear Mixed-Effects Modeling of Binding Kinetics

    ParameterEstimateStandard ErrorRelative Standard Error (%)
    Central Volume of Distribution (L/kg)0.640.0812.5
    Peripheral Volume of Distribution (L/kg)0.280.0414.3
    Intercompartmental Clearance (L/h)12.51.814.4
    Elimination Half-life (h)3.20.412.5
    Bioavailability (%)8267.3
    Inter-individual Variability (%)45817.8
    Residual Variability (%)18316.7

    Bioavailability is estimated at 82% for Prednisone-d4, indicating nearly complete absorption following oral administration [9] [29]. This high bioavailability reflects efficient gastrointestinal absorption and minimal first-pass metabolism [9] [30].

    The model incorporates covariate relationships, with body surface area showing significant influence on clearance parameters [9]. Age and hepatic function also demonstrate significant effects on pharmacokinetic parameters, particularly in populations with compromised liver function [9] [27].

    Inter-individual variability is estimated at 45%, reflecting the substantial variation in pharmacokinetic parameters between subjects [9] [28]. This variability is partly explained by genetic polymorphisms in metabolizing enzymes and differences in protein binding capacity [9].

    Residual variability of 18% represents the unexplained variability in the model, including measurement error and model misspecification [9] [28]. This relatively low residual variability indicates good model fit to the observed data [25].

    Dates

    Last modified: 07-20-2023

    Explore Compound Types